molecular formula C6H11N B2592044 6-Azabicyclo[3.2.0]heptane CAS No. 7130-93-0

6-Azabicyclo[3.2.0]heptane

Cat. No. B2592044
CAS RN: 7130-93-0
M. Wt: 97.161
InChI Key: GWFZPCFEIOINER-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.0]heptane is a chemical compound with the CAS Number: 7130-93-0 and a molecular weight of 97.16 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to 6-Azabicyclo[3.2.0]heptane, has been achieved by the reduction of spirocyclic oxetanyl nitriles . Another method involves a [2+2] cycloaddition between maleimides and unsaturated moieties, utilizing a visible-light triplet sensitization mode . A tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence has also been used for the construction of 2-azabicyclo-[3.2.0]heptane systems .


Molecular Structure Analysis

The molecular structure of 6-Azabicyclo[3.2.0]heptane consists of a seven-membered ring with one nitrogen atom . The InChI code for this compound is 1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2 .


Chemical Reactions Analysis

The core of 3-azabicyclo[3.1.1]heptanes has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This transformation was studied for its mechanism, scope, and scalability .

. It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives was developed as analogues of γ-aminobutyric acid. A key step in these syntheses was the sensitized, intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline (Petz & Wanner, 2013).
  • A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals like benzaldehyde, allylamine, and cinnamic acid, was developed. These compounds are seen as attractive building blocks for drug discovery (Denisenko et al., 2017).

Cascade Reactions and Pharmacophores

  • A novel multicomponent cascade reaction led to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. This reaction is highly diastereoselective, predominantly yielding one diastereoisomer. The derived azabicycloheptanes are important pharmacophores (Kriis et al., 2010).

Photochemical and Light-Mediated Syntheses

  • The use of visible light in [2+2] photocycloaddition for the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes is an advancement over previous methods that required UV light. This approach demonstrates practical applications in synthesizing biologically active bicyclic quaternary ammonium salts (Jirásek et al., 2017).

Building Blocks in Medicinal Chemistry

  • Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are significant in medicinal chemistry research. These compounds are of interest as morpholine isosteres and exhibit similar lipophilicity to morpholine (Walker et al., 2012).

Dopaminergic Ligands

  • Synthesized 3-azabicyclo[3.2.0]heptane derivatives demonstrated greater binding affinity at D(2L) and D(3) dopamine receptors. These compounds were synthesized using a multicomponent reaction and resolved through kinetic resolution (Reinart-Okugbeni et al., 2012).

Safety And Hazards

The safety data sheet for 6-Azabicyclo[3.2.0]heptane indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

6-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFZPCFEIOINER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azabicyclo[3.2.0]heptane

CAS RN

7130-93-0
Record name 6-azabicyclo[3.2.0]heptane
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Q & A

Q1: What makes the 6-azabicyclo[3.2.0]heptane scaffold interesting for iminosugar research?

A1: Iminosugars are carbohydrate mimics known to inhibit carbohydrate-processing enzymes, making them interesting targets for drug discovery. The 6-azabicyclo[3.2.0]heptane scaffold offers a unique structure with potential for conformational restriction. This is particularly intriguing because previous research has identified a link between the conformation of iminosugars and their biological activity, specifically their ability to inhibit enzymes like β-glucocerebrosidase [].

Q2: What are the key synthetic approaches for accessing the 6-azabicyclo[3.2.0]heptane scaffold?

A2: Several synthetic strategies have been explored:

  • Mukaiyama Aldolisation and Oxidation: One approach utilizes a Mukaiyama aldol reaction to construct the azabicyclic core, followed by a selective oxidation of the resulting ketone to an enone. This method offers stereodivergent synthesis, allowing access to different stereoisomers of the target compound [].
  • Cationic Dieckmann-type Reaction and Desaturation: Another strategy involves a unique cationic Dieckmann-type reaction to construct a bicyclic β-lactam intermediate. Subsequent desaturation using an oxidant like IBX provides access to the desired 6-azabicyclo[3.2.0]heptane scaffold. This method also allows for stereocontrol, enabling the preparation of specific isomers [].

Q3: Has the 6-azabicyclo[3.2.0]heptane scaffold been used to synthesize other biologically relevant molecules?

A3: Yes, research has demonstrated the use of a 6-(2,4-dimethoxybenzyl)-2-((1′,2′-O-isopropylidene)ethyl)-4-methoxy-3-oxa-7-oxo-6-azabicyclo-(3.2.0)heptane derivative as a key intermediate in the synthesis of 2-amino-2,3-dideoxy(branched-chain)sugar analogues []. These sugar analogues hold potential for various biological applications.

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